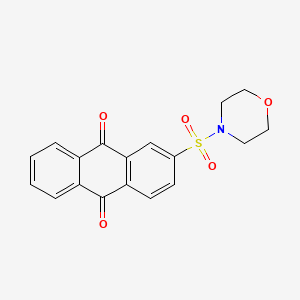
2-(Morpholine-4-sulfonyl)-anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Morpholine-4-sulfonyl)-anthraquinone” is a chemical compound with the molecular formula C18H15NO5S . It has an average mass of 357.380 Da and a mono-isotopic mass of 357.067108 Da .
Synthesis Analysis
The synthesis of morpholines, which is a part of the compound, has been extensively studied. Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are generally synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it contains both a morpholine ring and an anthraquinone moiety. The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The anthraquinone moiety is a type of quinone with a two benzene rings fused to a central ring containing two carbonyl groups .科学的研究の応用
Antioxidant Properties
Anthraquinone analogues, including derivatives similar to 2-(Morpholine-4-sulfonyl)-anthraquinone, have been studied for their antioxidant properties. One study involves the synthesis of a related anthraquinone analogue, 2-chloro-5-(methylsulfonamide) anthraquinone, which demonstrated potent antioxidant activity through In vitro methods like DPPH and ABTS procedures, suggesting these compounds could serve as effective antioxidants in various applications (Lakshman, Murthy, & Rao, 2020).
Biomedical Research
Anthraquinone derivatives have been explored for their potential in biomedical applications, particularly in the development of antithrombotic drugs. Research has found that certain anthraquinone derivatives show high affinity as competitive antagonists of platelet P2Y12 receptors, which play a crucial role in platelet aggregation and thrombosis. These findings indicate the promise of anthraquinone derivatives, including those related to this compound, in the development of novel antithrombotic therapies (Baqi et al., 2009).
Antiviral Activities
Studies on various anthraquinones substituted with groups like hydroxyl, amino, and sulfonate have shown significant activity against human immunodeficiency virus type 1 (HIV-1) in primary human lymphocytes. Specifically, polyphenolic and/or polysulfonate substituted anthraquinones, which could include structures related to this compound, exhibited the most potent antiviral activity. These compounds were found to inhibit HIV-1 reverse transcriptase, highlighting their potential as antiviral agents (Schinazi et al., 1990).
Analytical Chemistry Applications
Anthraquinone-2-sulfonyl chloride, a compound related to this compound, has been synthesized and identified as a versatile derivatization reagent for analytical chemistry. It demonstrates excellent utility in the derivatization of amines, facilitating their analysis through normal-phase and reversed-phase HPLC with excellent response linearity and detection limits. This showcases the role of anthraquinone derivatives in enhancing analytical methodologies (Feng et al., 2002).
Energy Storage
Anthraquinone derivatives are also being explored for their applications in energy storage, particularly in aqueous flow batteries. Sodium sulfonate groups substituted anthraquinone demonstrated as an organic cathode material in potassium batteries, showcasing enhanced electrochemical performance, good cycling stability, and capacity retention. This research opens up new avenues for the development of high-performance organic electrode materials for energy storage solutions (Zhao et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, “4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .
特性
IUPAC Name |
2-morpholin-4-ylsulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c20-17-13-3-1-2-4-14(13)18(21)16-11-12(5-6-15(16)17)25(22,23)19-7-9-24-10-8-19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAGCUSWXDRDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

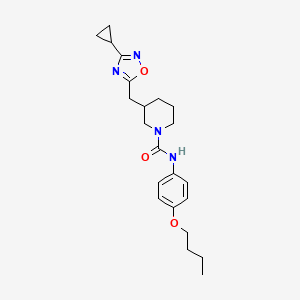
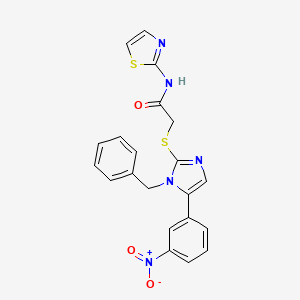
![(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2696085.png)
![5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696086.png)
![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2696087.png)
![2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine](/img/structure/B2696088.png)
![2-((4-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2696089.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2696092.png)
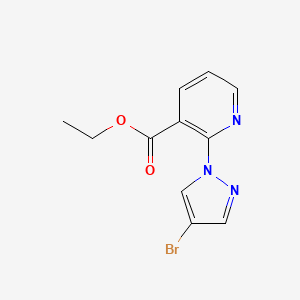
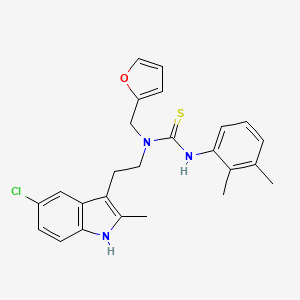
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2696099.png)
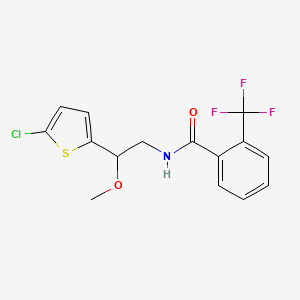
amine hydrochloride](/img/structure/B2696101.png)
![1-chloro-N-methyl-N-[(thiophen-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2696104.png)